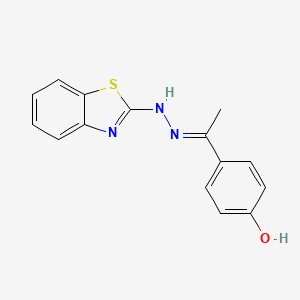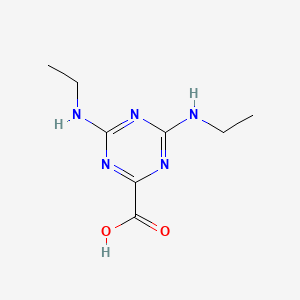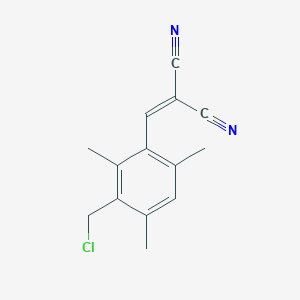
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone is a synthetic organic compound that combines a hydroxyphenyl group with a benzothiazole moiety through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone typically involves the condensation of 1-(4-hydroxyphenyl)-1-ethanone with 1,3-benzothiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
1-(4-Hydroxyphenyl)-1-ethanone+1,3-Benzothiazol-2-ylhydrazine→1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone
The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to the presence of the benzothiazole moiety.
Medicine: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Industry: Utilized in the development of fluorescent probes for analytical applications.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone involves its interaction with biological targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, inhibiting the replication process, while the hydroxyphenyl group can participate in hydrogen bonding with active site residues of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone: Unique due to the combination of hydroxyphenyl and benzothiazole moieties.
2-(4-Hydroxyphenyl)-1,3-benzothiazole: Lacks the hydrazone linkage, affecting its reactivity and biological activity.
1-(4-Hydroxyphenyl)-1-ethanone 1-(2-pyridyl)hydrazone: Contains a pyridine ring instead of benzothiazole, altering its chemical properties and applications.
Uniqueness
This compound is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and benzothiazole groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[(E)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H13N3OS/c1-10(11-6-8-12(19)9-7-11)17-18-15-16-13-4-2-3-5-14(13)20-15/h2-9,19H,1H3,(H,16,18)/b17-10+ |
InChI Key |
MSOOMDMMNLZNFZ-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11539477.png)
![(4-Methoxy-benzylidene)-[6-(4-methoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B11539481.png)
![2,3,4-Trimethylbenzo[h]quinoline](/img/structure/B11539485.png)
![3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539486.png)
![N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539489.png)
![N-({N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11539492.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11539499.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11539507.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)
![1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11539514.png)


![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11539556.png)
